7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a bio-isostere for purines, carboxylic acids, and N-acetylated lysine, allowing it to modulate various biological activities . The compound can inhibit enzymes, disrupt protein-protein interactions, and interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
[1,2,4]Triazolo[1,5-c]pyrimidine: Another isomer with distinct chemical properties and applications.
[1,2,4]Triazolo[4,3-a]pyrimidine: Known for its unique biological activities and synthetic applications.
Uniqueness
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine stands out due to its difluoromethyl group, which imparts unique chemical and biological properties. This modification enhances its stability, bioavailability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9F2N5 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H9F2N5/c7-4(8)3-1-2-10-6-11-5(9)12-13(3)6/h3-4H,1-2H2,(H3,9,10,11,12) |
InChI Key |
OMXCYDBUFSHACY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1C(F)F)N |
Origin of Product |
United States |
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